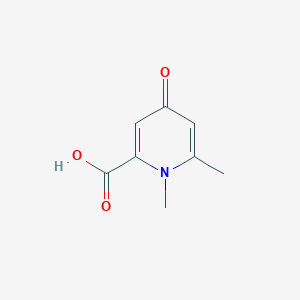

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

CAS No.: 1365963-81-0

Cat. No.: VC3407105

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1365963-81-0 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | 1,6-dimethyl-4-oxopyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H9NO3/c1-5-3-6(10)4-7(8(11)12)9(5)2/h3-4H,1-2H3,(H,11,12) |

| Standard InChI Key | MEAFNJVXTJKASJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C=C(N1C)C(=O)O |

| Canonical SMILES | CC1=CC(=O)C=C(N1C)C(=O)O |

Introduction

Chemical Structure and Properties

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid features a dihydropyridine core structure with a carboxylic acid group at the C2 position, an oxo group at the C4 position, and methyl groups at the N1 and C6 positions. The presence of these functional groups contributes to the compound's chemical behavior and reactivity patterns.

Basic Identifiers

| Property | Value |

|---|---|

| CAS Number | 1365963-81-0 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | 1,6-dimethyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid |

| SMILES | CC1=CC(=O)C=C(N1C)C(=O)O |

| InChIKey | MEAFNJVXTJKASJ-UHFFFAOYSA-N |

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that have been estimated through various computational methods. Table 1.2 presents these properties based on multiple predictive models.

| Property | Value | Source |

|---|---|---|

| Boiling Point | 268.23°C | EPA T.E.S.T. |

| Boiling Point (alt.) | 398.54°C | EPI Suite |

| Melting Point | 292.14°C | EPI Suite |

| Density | 1.25 g/cm³ | EPA T.E.S.T. |

| Flash Point | 134.12°C | EPA T.E.S.T. |

| Water Solubility | 3735.47 mg/L | EPA T.E.S.T. |

| Water Solubility (alt.) | 11559 mg/L | EPI Suite |

| Hydrogen Acceptors | 3 | ChemChart |

| Hydrogen Donors | 1 | ChemChart |

| Aromatic Rings | 1 | ChemChart |

| Rotatable Bonds | 1 | ChemChart |

The compound displays relatively high water solubility, which is an important consideration for its potential pharmaceutical applications . The discrepancy between different prediction methods regarding boiling point and water solubility indicates the inherent challenges in accurately predicting these properties for heterocyclic compounds.

Synthesis Methods

Several synthetic approaches have been documented for preparing 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its derivatives. These methods typically involve multi-step organic reactions requiring careful control of reaction conditions.

General Synthetic Approaches

The synthesis of 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically begins with appropriate pyrone or pyridine precursors. Common synthetic routes include:

-

Transformation of 4-oxo-4H-pyran-2-carboxylic acid derivatives through reaction with amines

-

Methylation of the nitrogen atom in 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

-

Direct synthesis from substituted maltols or kojic acid derivatives

Documented Synthesis Example

A related synthesis procedure has been documented for 3-(benzyloxy)-1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid methylamine salt:

"A 2 M methylamine solution in methanol (5.8 ml, 11.6 mmol) was added to a suspension of the 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid" .

This approach illustrates the general synthetic strategy employed for this class of compounds, which typically involves the reaction of a pyrone derivative with an amine, followed by appropriate transformations to yield the target molecule.

Chemical Reactivity

The chemical reactivity of 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is governed by the functional groups present in its structure, particularly the carboxylic acid moiety, the oxo group, and the dihydropyridine ring system.

Key Reactive Sites

The compound possesses several reactive sites:

-

The carboxylic acid group at C2 position can participate in typical carboxylic acid reactions including esterification, amidation, and salt formation

-

The 4-oxo group can undergo nucleophilic addition reactions

-

The dihydropyridine ring can participate in various aromatic substitution reactions

-

The N1-methyl group influences the electron distribution in the ring system

Metal Chelation Properties

One of the most significant aspects of the compound's reactivity is its ability to function as a metal-binding pharmacophore (MBP). The arrangement of the 4-oxo group and the 2-carboxylic acid creates a potential bidentate chelating site for metal ions, particularly for transition metals like iron. This property has been exploited in the development of metalloenzyme inhibitors .

Biological Activities and Applications

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its derivatives have been investigated for various biological activities and pharmaceutical applications.

Metalloenzyme Inhibition

The compound has been extensively studied in the context of metal-binding pharmacophore fragment-based drug discovery (MBP-FBDD). Research indicates that this compound and its derivatives can serve as inhibitors of various metalloenzymes:

-

The compound has been evaluated against influenza RNA polymerase PA endonuclease (PAN), where derivatives of this structural class have demonstrated significant inhibitory activity

-

The compound's metal-binding properties make it a candidate for inhibition of other metalloenzymes of therapeutic relevance

Research Findings in Drug Discovery

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid has been specifically studied in the context of drug discovery, particularly in the development of metalloenzyme inhibitors.

Metal-Binding Pharmacophore Studies

Research conducted by Cohen and colleagues has identified this compound as part of a library of metal-binding pharmacophores (MBPs) used for fragment-based drug discovery . Their work demonstrated that:

-

The compound can function as a chelating agent for metal ions in enzyme active sites

-

Structure-activity relationships can be established based on the metal-binding properties

-

The compound serves as a valuable starting point for the development of more potent and selective inhibitors

Influenza Endonuclease Inhibition

One of the most significant applications of 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives has been in the development of influenza PA endonuclease (PAN) inhibitors:

"Select MBP fragments that displayed potent inhibition against influenza PA endonuclease (PAN)" .

This research direction is particularly valuable given the ongoing need for novel antiviral agents with distinct mechanisms of action to combat influenza infections.

Structure-Activity Relationships

Studies have revealed important structure-activity relationships (SAR) for this compound class:

-

The position and nature of substituents on the pyridinone ring significantly affect binding affinity to metalloenzymes

-

The carboxylic acid group at the C2 position is crucial for metal chelation

-

Modifications at the N1 and C6 positions can be used to tune selectivity for specific metalloenzyme targets

Comparison with Related Compounds

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid belongs to a broader family of structurally related compounds that share similar core features but differ in their substitution patterns.

Structural Analogues

Several structural analogues have been identified and studied:

| Compound | CAS Number | Differences from 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid |

|---|---|---|

| 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | N/A | Lacks the N1-methyl group |

| 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | 59864-32-3 | Lacks the C6-methyl group |

| 6-(Aminomethyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid | 736110-81-9 | Contains an aminomethyl group at C6 instead of methyl |

| 3-Hydroxy-1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | N/A | Contains an additional hydroxyl group at C3 |

| 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid (Chelidamic acid) | 138-60-3 | Contains a carboxylic acid at C6 instead of methyl and lacks N1-methyl |

Comparative Properties

The differences in substitution patterns among these analogues result in distinct chemical and biological properties:

-

The presence of the N1-methyl group in 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid affects the electron distribution in the ring, influencing its metal-binding properties

-

The C6-methyl group provides additional lipophilicity compared to analogues lacking this substitution

-

Compounds with additional functional groups, such as the 3-hydroxy derivative, offer expanded metal-binding capabilities through tridentate coordination

Applications in Iron Chelation Therapy

Research indicates that 3-hydroxy derivatives of 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid have potential applications in iron chelation therapy, which is crucial for treating conditions involving iron overload, such as beta-thalassemia.

Iron Binding Properties

The 3-hydroxy derivative possesses enhanced iron-binding properties:

"The compound's structural features enable it to interact with biological targets, potentially modulating enzyme activities or influencing cellular pathways".

The presence of the carboxylic acid group at position 2 of the 3-hydroxy-4-oxo-1,4-dihydropyridine derivatives creates a unique advantage:

"This novel approach in using the COOH group at the C2 position of the 3-hydroxy-4-oxo-1,4-dihydropyridine allows the iron chelator complex to be excreted as a soluble form FeL3Na3" .

Advantages Over Existing Chelators

The carboxylic acid-functionalized derivatives may offer advantages over existing iron chelators such as Desferrioxamine B (Desferral) and Ferriprox (Deferriprone):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume